des-His1-[Glu9]-Glucagon (1-29) amide
CAS No.:
Cat. No.: VC14496602
Molecular Formula: C148H221N41O47S
Molecular Weight: 3358.7 g/mol
* For research use only. Not for human or veterinary use.
![des-His1-[Glu9]-Glucagon (1-29) amide -](/images/structure/VC14496602.png)
Specification
Molecular Formula | C148H221N41O47S |
---|---|
Molecular Weight | 3358.7 g/mol |
IUPAC Name | 5-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C148H221N41O47S/c1-70(2)54-95(131(221)171-94(49-53-237-11)130(220)179-102(61-111(154)202)140(230)188-117(74(8)194)120(155)210)174-135(225)101(60-81-64-162-86-29-19-18-28-84(81)86)178-128(218)92(43-47-110(153)201)172-144(234)116(72(5)6)187-138(228)99(56-77-24-14-12-15-25-77)177-136(226)103(62-114(206)207)180-127(217)91(42-46-109(152)200)165-121(211)73(7)164-124(214)88(31-22-51-160-147(156)157)167-125(215)89(32-23-52-161-148(158)159)169-142(232)106(68-192)184-137(227)104(63-115(208)209)181-132(222)96(55-71(3)4)173-133(223)97(58-79-33-37-82(197)38-34-79)175-126(216)87(30-20-21-50-149)168-141(231)105(67-191)183-134(224)98(59-80-35-39-83(198)40-36-80)176-129(219)93(44-48-113(204)205)170-143(233)107(69-193)185-146(236)119(76(10)196)189-139(229)100(57-78-26-16-13-17-27-78)182-145(235)118(75(9)195)186-112(203)65-163-123(213)90(41-45-108(151)199)166-122(212)85(150)66-190/h12-19,24-29,33-40,64,70-76,85,87-107,116-119,162,190-198H,20-23,30-32,41-63,65-69,149-150H2,1-11H3,(H2,151,199)(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,210)(H,163,213)(H,164,214)(H,165,211)(H,166,212)(H,167,215)(H,168,231)(H,169,232)(H,170,233)(H,171,221)(H,172,234)(H,173,223)(H,174,225)(H,175,216)(H,176,219)(H,177,226)(H,178,218)(H,179,220)(H,180,217)(H,181,222)(H,182,235)(H,183,224)(H,184,227)(H,185,236)(H,186,203)(H,187,228)(H,188,230)(H,189,229)(H,204,205)(H,206,207)(H,208,209)(H4,156,157,160)(H4,158,159,161) |
Standard InChI Key | RVXSASLSNHDASC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)N |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
des-His1-[Glu9]-Glucagon (1-29) amide (CAS No. 110084-95-2) is a 29-amino acid peptide derived from native glucagon through two key modifications: (1) removal of the N-terminal histidine residue (des-His1) and (2) substitution of aspartic acid with glutamic acid at position 9 (Glu9) . These alterations profoundly affect receptor interaction while maintaining structural stability. The peptide’s molecular formula is C₁₄₈H₂₂₁N₄₁O₄₇S, with a molecular weight of 3358.68 g/mol .
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 110084-95-2 |
Molecular Formula | C₁₄₈H₂₂₁N₄₁O₄₇S |
Molecular Weight | 3358.68 g/mol |
Solubility | Water-soluble |
Storage Conditions | -20°C in desiccated environment |
Purity | ≥95% (HPLC) |
The primary structure retains most of glucagon’s sequence: H-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Glu-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-NH₂ . The C-terminal amidation enhances metabolic stability compared to native glucagon .
Structural-Functional Relationships
The des-His1 modification eliminates the histidine residue critical for glucagon’s agonist activity, while the Glu9 substitution alters charge distribution in the mid-region of the peptide . X-ray crystallographic studies suggest these changes disrupt the conformational changes required for G protein coupling while maintaining high-affinity receptor binding .
Mechanism of Action
Receptor Binding Kinetics
Unlike native glucagon, which exhibits biphasic binding to hepatocyte membranes (two apparent dissociation constants), des-His1-[Glu9]-glucagon amide binds via a single first-order process . In intact hepatocytes:
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Association Rate: 0.12 ± 0.03 min⁻¹ (vs. 0.25 ± 0.05 and 0.04 ± 0.01 min⁻¹ for glucagon)
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Dissociation Rate: Complete reversal within 60 minutes (vs. <50% reversal for glucagon under identical conditions)
Permeabilization experiments reveal GTP sensitivity differences:
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Glucagon binding decreases 40% with GTPγS (a non-hydrolyzable GTP analog)
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Antagonist binding remains unaffected by GTP or Mg²⁺ concentration changes
Signal Transduction Interference
The compound competitively inhibits glucagon-induced cAMP production with an IC₅₀ of 58 nM in rat hepatocytes . It shows no intrinsic agonist activity across concentrations up to 10 μM . Mechanistically, it stabilizes the glucagon receptor in an inactive conformation, preventing Gαs protein activation while allowing β-arrestin recruitment in some cell types .
Pharmacological Profile
In Vitro Effects
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Hepatocyte Studies: Reduces glucagon-stimulated (10 nM) glucose output by 92% at 1 μM
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Insulin Secretion: Enhances glucose-stimulated insulin release by 35% in perfused rat pancreas at 100 nM
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Receptor Selectivity: >1000-fold selectivity over GLP-1 and GIP receptors
In Vivo Efficacy
Animal models demonstrate dose-dependent effects:
Research Applications
Receptor Signaling Studies
The compound has been instrumental in elucidating:
Drug Development
As a lead compound, it informed the design of:
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Small-Molecule Antagonists: LY-2409021 (phase II) and MK-0893 (phase I)
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Biased Agonists: Peptides with selective G protein vs. arrestin signaling
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